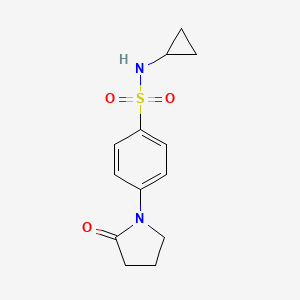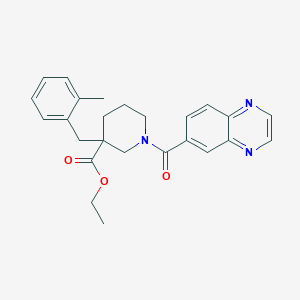
N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-526,572, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 by Pfizer, and since then, it has been the subject of numerous scientific studies aimed at exploring its mechanism of action and potential use in various applications.
作用機序
N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By binding to this receptor, N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various physiological processes such as cognition, mood, and pain perception.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating pain perception. It has also been shown to have potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and chronic pain.
実験室実験の利点と制限
The advantages of using N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of neurotransmitter release. Its well-characterized mechanism of action also makes it an ideal compound for studying the physiological processes involved in various neurological disorders.
The limitations of using N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments include its high cost and limited availability, which can make it difficult to obtain in sufficient quantities for large-scale studies. Its potent and selective activity against the α7 nicotinic acetylcholine receptor also means that it may not be suitable for studying other neurotransmitter systems or physiological processes.
将来の方向性
There are several future directions for the study of N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, including:
1. Further exploration of its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and chronic pain.
2. Development of new analogs of N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of its potential use in combination with other compounds for the treatment of neurological disorders.
4. Study of its effects on other physiological processes such as inflammation and immune function.
5. Investigation of its potential use in non-neurological disorders such as cancer and cardiovascular disease.
In conclusion, N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. Its well-characterized mechanism of action and potent and selective activity against the α7 nicotinic acetylcholine receptor make it an ideal compound for studying various physiological processes involved in neurological disorders. Further research is needed to fully explore its potential therapeutic applications and develop new analogs with improved properties.
合成法
The synthesis of N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
科学的研究の応用
N-cyclopropyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied extensively in the field of neuroscience for its potential use as a treatment for various neurological disorders. It has been shown to have potent and selective activity against the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
特性
IUPAC Name |
N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-13-2-1-9-15(13)11-5-7-12(8-6-11)19(17,18)14-10-3-4-10/h5-8,10,14H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCWPLZGQJMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)

![N-(2,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5100595.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)

![3-{[(diphenylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5100645.png)
![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5100648.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5100663.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)